Cyanide-Free Biocatalytic Route vs Traditional KCN Synthesis: Eliminating 100% of Highly Toxic Cyanide Reagent in 4-Chloro-3-hydroxybutyronitrile Production
A cyanide-free biocatalytic process using aldoxime dehydratase (OxdA-L318I mutant) produces (R)-4-chloro-3-hydroxybutyronitrile from allyl chloride-derived (±)-5-(chloromethyl)-4,5-dihydroisoxazole, achieving 90% ee and 39% isolated yield for the (R)-enantiomer, with the complementary (S)-enantiomer obtained at 99% ee and 88% isolated yield. In contrast, the traditional industrial method relies on potassium cyanide with epichlorohydrin, requiring handling of highly toxic cyanide salts at multi-kilogram scale with associated safety infrastructure costs [1]. The OxdA-L318I mutant exhibits an enantiomeric ratio (E=68), a 6-fold improvement over wild-type enzyme (E=11) [2].
| Evidence Dimension | Cyanide usage in synthesis |
|---|---|
| Target Compound Data | 0 g KCN (cyanide-free route via OxdA-L318I biocatalysis) |
| Comparator Or Baseline | KCN with epichlorohydrin (traditional chemical synthesis) |
| Quantified Difference | 100% elimination of cyanide reagent |
| Conditions | Allyl chloride → (±)-5-(chloromethyl)-4,5-dihydroisoxazole → kinetic resolution with OxdA-L318I mutant at laboratory scale |
Why This Matters
Eliminating cyanide eliminates regulatory burden, specialized handling infrastructure, and hazardous waste disposal costs—directly affecting procurement decisions for facilities with restricted hazardous material permits or sustainability mandates.
- [1] Zheng, D.; Asano, Y. ChemCatChem 2021, 13, 4237-4242. Cyanide-free route from allyl chloride using OxdA-L318I mutant (E=68, 6-fold improvement over wild-type E=11). View Source
- [2] Zheng, D.; Asano, Y. ChemCatChem 2021, 13, 4237-4242. (R)-CHBN: 90% ee, 39% yield; (S)-CHBN: 99% ee, 88% yield via complementary enantiomer conversion. View Source
